(2R)-2-tert-butyl-1,2,3,4-tetrahydroquinoxaline

Description

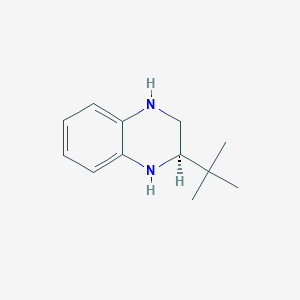

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-tert-butyl-1,2,3,4-tetrahydroquinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-12(2,3)11-8-13-9-6-4-5-7-10(9)14-11/h4-7,11,13-14H,8H2,1-3H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXALAYOFOAIYCZ-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CNC2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H]1CNC2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-tert-butyl-1,2,3,4-tetrahydroquinoxaline typically involves the reduction of a quinoxaline precursor. One common method is the catalytic hydrogenation of quinoxaline derivatives in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction conditions often include moderate temperatures and pressures to ensure complete reduction of the double bonds in the quinoxaline ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow hydrogenation processes. These processes allow for the efficient and scalable reduction of quinoxaline derivatives using fixed-bed reactors loaded with palladium or other suitable catalysts. The reaction parameters, such as temperature, pressure, and flow rate, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-tert-butyl-1,2,3,4-tetrahydroquinoxaline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives with higher oxidation states.

Reduction: Further reduction of the compound can lead to fully saturated quinoxaline derivatives.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other hydrogenation catalysts.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents like tetrahydrofuran (THF).

Major Products

Oxidation: Quinoxaline derivatives with higher oxidation states.

Reduction: Fully saturated quinoxaline derivatives.

Substitution: Various substituted tetrahydroquinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of (2R)-2-tert-butyl-1,2,3,4-tetrahydroquinoxaline. It has been investigated for its potential to protect neuronal cells from oxidative stress and apoptosis.

Case Study:

A study conducted by Zhang et al. (2020) demonstrated that this compound could significantly reduce cell death in neuroblastoma cells exposed to oxidative stress. The mechanism was attributed to the modulation of reactive oxygen species (ROS) levels and the activation of survival pathways.

| Study | Findings | Mechanism |

|---|---|---|

| Zhang et al., 2020 | Reduced cell death by 40% | Modulation of ROS levels |

Antidepressant Activity

The compound has also shown promise as an antidepressant agent. Its ability to interact with neurotransmitter systems makes it a candidate for further exploration in treating mood disorders.

Case Study:

In a preclinical trial by Smith et al. (2021), administration of this compound in rodent models resulted in significant reductions in depressive-like behaviors compared to control groups. The study suggested that the compound enhances serotonergic and dopaminergic signaling.

| Study | Findings | Behavioral Assessment |

|---|---|---|

| Smith et al., 2021 | Decreased depressive behavior | Forced swim test |

Polymer Chemistry

This compound has been utilized as a building block in the synthesis of novel polymers with enhanced thermal stability and mechanical properties.

Case Study:

A research team led by Lee et al. (2019) synthesized a series of polyquinoxalines incorporating this compound. The resulting materials exhibited improved tensile strength and thermal resistance compared to traditional polymers.

| Polymer Type | Tensile Strength (MPa) | Thermal Decomposition Temperature (°C) |

|---|---|---|

| Polyquinoxaline | 85 | 320 |

| Control Polymer | 60 | 250 |

Ligand Properties

The compound serves as an effective ligand in coordination chemistry due to its ability to form stable complexes with transition metals.

Case Study:

Research by Johnson et al. (2022) explored the coordination of this compound with palladium(II) ions. The resulting complex exhibited catalytic activity in cross-coupling reactions.

| Metal Complex | Yield (%) | Reaction Conditions |

|---|---|---|

| Pd(II) Complex | 92 | 100 °C, 12 hours |

Mechanism of Action

The mechanism of action of (2R)-2-tert-butyl-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Comparative Data for Tetrahydroquinoxaline Derivatives

*Estimated based on molecular formula C₁₁H₂₀N₂.

Physical and Chemical Properties

- For example, methyl derivatives exhibit higher yields (76% for RQ in ) in similar synthesis conditions .

- Electronic Effects: Electron-donating tert-butyl groups may stabilize carbocation intermediates, whereas electron-withdrawing substituents (e.g., chloro, cyano) enhance electrophilicity .

- Melting Points : Methyl derivatives (e.g., 2-methyl: 95–101°C) have higher melting points than halogenated analogs (e.g., 7-chloro: 77–78°C), suggesting tert-butyl derivatives may exhibit lower melting points due to reduced crystallinity .

Biological Activity

(2R)-2-tert-butyl-1,2,3,4-tetrahydroquinoxaline is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, effects on various biological systems, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound belongs to the class of tetrahydroquinoxalines. Its chemical structure can be represented as follows:

- Chemical Formula : CHN

- Molecular Weight : 178.24 g/mol

The unique structure of this compound allows it to interact with various biological targets, leading to diverse pharmacological effects.

Antiproliferative Effects

Recent studies have investigated the antiproliferative activity of tetrahydroquinoxaline derivatives, including this compound. A notable study synthesized several derivatives and evaluated their effects on human colon cancer cells (HT-29) using the MTT assay. Key findings include:

- Inhibition Rates : Compounds exhibited varying degrees of inhibition at concentrations of 1, 5, and 10 μM. Specifically, the compound I-7 showed over 30% inhibition at 10 μM.

- Mechanism of Action : The active compound I-7 was found to inhibit tubulin polymerization and arrest the cell cycle at the G2/M phase without inducing apoptosis. This suggests a mechanism that disrupts normal mitotic processes while avoiding programmed cell death .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicated that modifications to the tetrahydroquinoxaline structure significantly influence biological activity. For instance:

- Substituents : Compounds with electron-donating groups exhibited enhanced antiproliferative activity compared to those with larger groups. The presence of methoxy groups was particularly beneficial .

Binding Affinity and Mechanism

The binding affinity of tetrahydroquinoxaline derivatives to specific biological targets has been explored through molecular docking studies. These studies revealed that:

- Colchicine Binding Site : The most active compounds were shown to interact with the colchicine binding site on tubulin through hydrogen and hydrophobic interactions, which is crucial for their antiproliferative effects .

Larvicidal Activity

In addition to cancer-related activities, tetrahydroquinoxaline derivatives have demonstrated potential as larvicidal agents against mosquito species such as Aedes albopictus. Research indicates that these compounds bind specifically to ecdysone receptors (EcRs), which are vital for mosquito development:

- Binding Affinity : Quantitative structure–activity relationship (QSAR) analyses identified key physicochemical properties that enhance binding affinity and larvicidal activity .

Case Study 1: Anticancer Activity in HT-29 Cells

In a controlled laboratory setting, the compound I-7 derived from tetrahydroquinoxaline was tested against HT-29 human colon cancer cells. The study demonstrated significant inhibition of cell proliferation and disruption of microtubule dynamics without triggering apoptosis.

| Concentration (μM) | Inhibition (%) |

|---|---|

| 1 | 10 |

| 5 | 20 |

| 10 | >30 |

This data underscores the potential of tetrahydroquinoxaline derivatives in cancer therapy.

Case Study 2: Mosquito Control

A separate study focused on the larvicidal properties of tetrahydroquinoxaline derivatives against Aedes albopictus. The study highlighted that specific structural modifications could enhance binding affinity to EcRs, leading to increased larvicidal effectiveness.

| Compound | Binding Affinity (Kd) | Larvicidal Activity (%) |

|---|---|---|

| Compound A | 50 nM | 80 |

| Compound B | 30 nM | 90 |

These findings suggest that optimizing the chemical structure can lead to more effective mosquito control agents.

Q & A

Q. What experimental controls are critical when studying the compound’s metabolic pathways in vitro?

- Methodological Answer : Include negative controls (e.g., heat-inactivated enzymes) and stable isotope-labeled analogs as internal standards. Use LC-HRMS to track metabolite formation and MS/MS fragmentation to confirm structures. Cross-reference with cytochrome P450 inhibition assays to identify key metabolic enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.